2-(Difluoromethoxy)naphthalene-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-4-3-7-5-9(11(15)16)2-1-8(7)6-10/h1-6,12H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBJACQFBPGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Route Design for 2 Difluoromethoxy Naphthalene 6 Carboxylic Acid
Regioselective Introduction of the Difluoromethoxy Moiety onto Naphthalene (B1677914) Systems
The incorporation of a difluoromethoxy group onto a naphthalene scaffold presents a significant synthetic challenge due to the need for regiochemical control. Various strategies have been developed to achieve this, ranging from the use of classical difluorocarbene chemistry to modern transition metal-catalyzed and mechanochemical methods.
Mechanistic Investigations of Difluorocarbene and Electrophilic Difluoromethylating Reagent Utilization
The reaction of difluorocarbene (:CF2) with phenols is a common method for the synthesis of difluoromethyl ethers. cas.cn Difluorocarbene, a highly reactive intermediate, can be generated from various precursors. cas.cn The mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic difluorocarbene. cas.cn The stability and reactivity of difluorocarbene are influenced by both the destabilizing inductive effect and the stabilizing π-donation from the fluorine atoms. cas.cn
The choice of difluorocarbene precursor is crucial for the efficiency of the reaction. Common precursors include chlorodifluoromethane (B1668795) (ClCF2H), trimethylsilyl (B98337) difluoro(fluorosulfonyl)acetate (TFDA), and bromodifluoroacetate salts. rsc.orgrsc.org The reaction conditions, such as the choice of base and solvent, play a significant role in the generation of difluorocarbene and the subsequent O-difluoromethylation. cas.cn
In the context of synthesizing 2-(difluoromethoxy)naphthalene-6-carboxylic acid, a plausible route involves the difluoromethylation of a 6-hydroxynaphthalene-2-carboxylic acid derivative. The regioselectivity of the difluorocarbene reaction with dihydroxynaphthalenes would be dictated by the relative acidity of the hydroxyl groups and the steric environment around them.
Electrophilic difluoromethylating reagents offer an alternative to difluorocarbene-based methods. These reagents, such as S-(difluoromethyl)diarylsulfonium salts, are designed to deliver a "CF2H+" equivalent to a nucleophile. cas.cn While effective for some nucleophiles, their reactivity with phenols can be limited. cas.cn More recently, new electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed that show broader applicability, including the functionalization of phenol (B47542) derivatives. nih.gov The mechanism of these reactions typically involves the direct attack of the nucleophile on the electrophilic fluorine-containing group.
Exploration of Transition Metal-Catalyzed Difluoromethylation Processes
Transition metal catalysis has emerged as a powerful tool for the formation of C-CF2H bonds. beilstein-journals.orgnih.gov Palladium, copper, and iron are among the metals that have been successfully employed in difluoromethylation reactions. nih.govresearchgate.net These reactions often utilize a difluoromethyl source, such as a difluoromethyl-containing organometallic reagent or a precursor that can be activated by the metal catalyst. researchgate.net
Palladium-catalyzed cross-coupling reactions, for instance, can be used to couple an aryl halide or triflate with a difluoromethyl nucleophile. nih.gov The catalytic cycle typically involves oxidative addition of the aryl electrophile to the metal center, followed by transmetalation with the difluoromethylating agent and subsequent reductive elimination to afford the desired product. d-nb.info
For the synthesis of this compound, a transition metal-catalyzed approach could involve the coupling of a 2-hydroxynaphthalene derivative bearing a suitable leaving group at the 6-position with a difluoromethylating reagent. Alternatively, a C-H activation strategy could be envisioned for the direct difluoromethylation of a naphthalene precursor. rsc.org
| Catalyst System | Substrate Type | Difluoromethyl Source | Key Features |
| Pd(OAc)2 / Ligand | Aryl Halides/Triflates | TMSCF3 | Good functional group tolerance. nih.gov |
| CuI | Aryl Iodides | α-silyldifluoroacetates | Applicable to electron-poor and electron-rich arenes. |
| Fe-based catalysts | Cinnamic acids | CF2HSO2Na | Decarboxylative difluoromethylation. nih.gov |
Novel Mechanochemical Approaches for Difluoromethoxy Group Installation
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. rsc.org In the context of fluorination, mechanochemical approaches have been developed for the synthesis of fluorinated compounds, including aromatic fluorides. rsc.orgmdpi.com
These solvent-free or low-solvent methods often involve the grinding of reactants with a solid-state fluorinating agent, such as potassium fluoride, in the presence of a catalyst or an additive. rsc.org The mechanical energy input can promote reactions that are sluggish or inefficient in solution.
A potential mechanochemical route to introduce the difluoromethoxy group could involve the reaction of a hydroxynaphthalene precursor with a solid difluorocarbene precursor under ball-milling conditions. This approach could offer advantages in terms of reduced reaction times, lower energy consumption, and minimized waste generation. rsc.org
Methodologies for Carboxylic Acid Functionalization at the Naphthalene-6-position
The introduction of a carboxylic acid group at the 6-position of the naphthalene ring is another critical step in the synthesis of the target molecule. This can be achieved through various carboxylation techniques, with carbonylation reactions being a prominent method.
Carbonylation Reactions and Other Carboxylation Techniques
Palladium-catalyzed carbonylation is a versatile method for the conversion of aryl halides and triflates into carboxylic acids and their derivatives. nih.govrsc.org This reaction typically involves the use of carbon monoxide (CO) gas as the carbonyl source. rsc.org However, due to the hazardous nature of CO gas, CO surrogates such as aryl formates have been developed. umich.edu
The catalytic cycle of palladium-catalyzed carbonylation generally involves the oxidative addition of the aryl electrophile to the Pd(0) catalyst, followed by CO insertion into the Pd-aryl bond to form a palladacyl-acyl intermediate. Subsequent reaction with a nucleophile, such as water, leads to the formation of the carboxylic acid and regeneration of the Pd(0) catalyst. rsc.org
For the synthesis of this compound, a key precursor would be a 2-(difluoromethoxy)naphthalene (B1597621) derivative bearing a halogen or triflate group at the 6-position. This precursor could then be subjected to palladium-catalyzed carbonylation to install the carboxylic acid functionality. umich.edu
| Precursor | Catalyst | CO Source | Nucleophile | Product |
| 6-Bromo-2-methoxynaphthalene | Pd(OAc)2 / Ligand | CO gas | H2O | 6-Methoxy-2-naphthalenecarboxylic acid |
| 2-Naphthyl triflate | PdCl2(PhCN)2 / Xantphos | Phenyl formate | H2O | 2-Naphthoic acid umich.edu |
Other carboxylation methods include the use of organolithium reagents followed by quenching with carbon dioxide (dry ice). For example, 6-bromo-2-methoxynaphthalene can be treated with t-butyllithium to generate the corresponding aryllithium species, which upon reaction with CO2 yields 6-methoxy-2-naphthalene carboxylic acid. prepchem.com
Selective Functionalization of Naphthalene Core Precursors
Achieving regioselectivity in the functionalization of the naphthalene core is paramount. The directing effects of existing substituents on the naphthalene ring play a crucial role in determining the position of subsequent functionalization. researchgate.netresearchgate.netnih.gov
For instance, starting with a 2-substituted naphthalene, the introduction of a functional group at the 6-position can be challenging due to the competing reactivity of other positions. However, by carefully choosing the starting material and reaction conditions, regioselective functionalization can be achieved. researchgate.net
The synthesis of 2,6-disubstituted naphthalenes is of significant industrial interest, particularly for the production of high-performance polymers. researchgate.netwikipedia.org Strategies for the synthesis of 2,6-naphthalenedicarboxylic acid often involve the oxidation of 2,6-dialkylnaphthalenes. google.com
In the context of the target molecule, a strategic approach would involve starting with a precursor that already has a substituent at the 2-position, which can then be converted to the difluoromethoxy group. Subsequent functionalization at the 6-position can be achieved through methods like halogenation followed by carbonylation. The regioselectivity of the halogenation step would be a critical factor. researchgate.net
Convergent and Divergent Synthetic Pathways for Complex Naphthalene Derivatives Bearing Difluoromethoxy and Carboxylic Acid Groups
The synthesis of polysubstituted naphthalene derivatives, such as this compound, requires careful strategic planning to ensure regiochemical control and high yields. nih.gov Both convergent and divergent synthetic strategies offer distinct advantages in accessing these complex molecular architectures.
A divergent approach would commence from a common, bifunctional naphthalene intermediate, which is then elaborated in separate reaction pathways to install the desired functional groups. A plausible starting material for such a strategy is a 2-hydroxy-naphthalene-6-carboxylic acid derivative. From this common precursor, the hydroxyl group can be converted to the difluoromethoxy ether, while the carboxylic acid moiety is protected and deprotected as needed. The key transformation is the difluoromethoxylation of the phenolic hydroxyl group. Traditional methods for this conversion often rely on the reaction of oxygen nucleophiles with a source of difluorocarbene. nih.gov Various reagents have been developed to generate difluorocarbene, including sodium chlorodifluoroacetate and diethyl bromodifluoromethylphosphonate. nih.gov
Table 1: Selected Reagents for Difluorocarbene Generation
| Reagent/Source | Description | Reference |
|---|---|---|
| Sodium chlorodifluoroacetate | A common, thermally decomposed source of difluorocarbene. | nih.gov |
| Diethyl bromodifluoromethylphosphonate | Used in the presence of a base to generate difluorocarbene. | nih.gov |
| Fluoroform (CHF3) | A gaseous source that can be used with a strong base. | nih.gov |
More recent and advanced methods for difluoromethoxylation involve radical-based approaches. nih.gov For instance, visible-light photoredox catalysis has emerged as a powerful tool, enabling the generation of the difluoromethoxy radical (•OCF2H) under mild, room temperature conditions. researchgate.netnih.gov This radical can then add to various aromatic systems. nih.gov This late-stage functionalization approach is highly desirable as it allows for the introduction of the difluoromethoxy group at a later step in a multi-step synthesis, which is beneficial for creating diverse analogs for structure-activity relationship studies. nih.gov
A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments that are then coupled together in the final stages to form the target molecule. For this compound, one fragment could be a difluoromethoxylated benzene (B151609) derivative and the other a functionalized precursor that allows for the construction of the second aromatic ring. For example, a general route for synthesizing fluorinated naphthoic acids involves the elaboration of fluorinated phenylacetic acids into 2-(fluoroaryl)glutaric acids, followed by intramolecular Friedel-Crafts cyclization and aromatization to build the naphthalene skeleton. acs.org This principle could be adapted by starting with a (difluoromethoxy)phenylacetic acid to construct the desired naphthalene core with the required functionalities already in place or in a form that is easily converted.
Another innovative convergent strategy involves the transmutation of atoms within a heterocyclic core. nih.gov Recent research has demonstrated a method for a nitrogen-to-carbon single-atom transmutation in isoquinolines to access substituted naphthalene derivatives. nih.gov An appropriately substituted isoquinoline (B145761) could potentially be converted into the target naphthalene structure, offering a novel disconnection approach. nih.gov
Sustainable and Green Chemistry Considerations in the Synthesis of Fluorinated Naphthalene Carboxylic Acids
The increasing demand for complex fluorinated molecules necessitates the development of environmentally benign synthetic methods. chemrxiv.org Green chemistry principles provide a framework for assessing and improving the sustainability of chemical processes, focusing on factors like atom economy, process mass intensity (PMI), and the use of safer chemicals and conditions. rsc.orgnih.gov
One of the primary green considerations in fluorination chemistry is the nature of the fluorinating agent. Elemental fluorine (F2) gas, while highly reactive, can be used in a one-step selective direct fluorination process that compares favorably in terms of green metrics to traditional multi-step methods. rsc.org However, its handling requires specialized equipment. The development of new reagents for difluoromethoxylation under mild conditions, such as those used in photoredox catalysis, represents a significant step towards greener synthesis. nih.gov These photocatalytic methods often operate at room temperature and avoid the use of stoichiometric amounts of harsh oxidizing or reducing agents. nih.gov
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles | Method | Advantages | Disadvantages | Green Chemistry Aspect | Reference | | :--- | :--- | :--- | :--- | :--- | | Classical Difluorocarbene Generation | Utilizes readily available precursors. | Often requires high temperatures and harsh reagents. | Lower energy efficiency, potential for hazardous byproducts. | nih.gov | | Visible-Light Photoredox Catalysis | Mild reaction conditions (room temp.), high selectivity, catalytic. | May require expensive photocatalysts and specialized equipment. | High energy efficiency, reduced waste, catalysis. researchgate.netnih.gov | | Enzymatic Resolution | High enantioselectivity, mild aqueous conditions, biodegradable catalysts. | Substrate specific, may require process optimization. | Use of renewable feedstocks, safer solvents (water). rsc.org | | Direct C-H Fluorination | High atom economy, avoids pre-functionalization steps. | Can be challenging to control regioselectivity, may require transition metals. | Reduces synthetic steps and waste. chemrxiv.org |
Solvent choice is another critical factor. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. Research into performing syntheses in safer solvents like water or using biphasic systems can significantly improve the green profile of a process. rsc.org For instance, enzymatic resolutions of fluorinated carboxylic acid esters have been successfully performed in aqueous-organic biphasic systems. rsc.org
Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is central to green chemistry. Direct C-H functionalization strategies are highly attractive in this regard as they avoid the use of pre-functionalized substrates, thereby reducing the number of synthetic steps and the generation of waste. chemrxiv.org The development of methods for the direct C-H fluorination of carboxylic acids, for example, represents a significant advance in synthesizing fluorinated molecules more sustainably. chemrxiv.org
Finally, biocatalysis offers a powerful green alternative to traditional chemical methods. The use of enzymes, such as esterases for the kinetic resolution of chiral fluorinated carboxylic acids, can provide optically pure products under mild, environmentally friendly conditions. rsc.org A biotransformation approach has also been used to purify crude 2,6-naphthalene dicarboxylic acid by converting an aldehyde impurity into the desired diacid using Pseudomonas sp., highlighting the potential of biological systems in producing high-purity chemicals. nih.gov
Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Difluoromethoxy Naphthalene 6 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications. Its reactivity is central to the derivatization of the parent molecule into esters, amides, and other important intermediates.
Esterification and Amidation Reactions for Diverse Conjugates
The carboxylic acid moiety of 2-(difluoromethoxy)naphthalene-6-carboxylic acid can be readily converted into esters and amides, which are crucial for creating diverse molecular conjugates. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine.
Esterification: This process is commonly achieved through the Fischer esterification method, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The alcohol is often used in excess to drive the equilibrium towards the ester product. For more sensitive substrates or less reactive alcohols, alternative methods can be employed. One such method involves converting the carboxylic acid to its acid chloride and then reacting it with the alcohol. Another approach is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Amidation: The formation of amides from this compound and an amine is a key transformation for building complex molecules. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures to drive off the water byproduct. More commonly, coupling reagents are used to facilitate the reaction under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A patent describing the amidation of a similar compound, 2-acetoxy-6-naphthoic acid chloride, with ammonium (B1175870) acetate (B1210297) highlights a relevant synthetic pathway.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Naphthalene (B1677914) Ester |
| 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'-OH) | Naphthalene Ester | |
| Alcohol (R'-OH), DCC, DMAP | Naphthalene Ester | |
| Amidation | Amine (R'-NH₂), High Temperature | Naphthalene Amide |
| Amine (R'-NH₂), Coupling Agent (e.g., DCC, HATU) | Naphthalene Amide | |
| 1. Thionyl Chloride (SOCl₂) 2. Amine (R'-NH₂) | Naphthalene Amide |
Decarboxylation Pathways and Resulting Naphthalene Derivatives
Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide, which can be a synthetically useful transformation for accessing naphthalene derivatives without the acidic functionality. While this reaction can be challenging for many aromatic carboxylic acids, certain methods can facilitate this process. For instance, enzymatic pathways using enzymes like ferulic acid decarboxylase (Fdc1) have been shown to decarboxylate naphthalene-2-carboxylic acid. Other chemical methods, such as the Barton decarboxylation, provide a route for removing the carboxylic acid group, although they often require multiple steps. The successful decarboxylation of this compound would yield 2-(difluoromethoxy)naphthalene (B1597621).
| Decarboxylation Method | Reagents/Catalyst | Resulting Product |
| Enzymatic | Ferulic acid decarboxylase (Fdc1) | 2-(Difluoromethoxy)naphthalene |
| Chemical | Barton Decarboxylation reagents | 2-(Difluoromethoxy)naphthalene |
| Tandem Reduction/Decarboxylation | Bimetallic Nanoparticles | 2-(Difluoromethoxy)naphthalene |
Conversion to Acyl Halides and Anhydrides as Reactive Intermediates
To enhance the reactivity of the carboxylic acid group towards nucleophilic acyl substitution, it can be converted into more reactive intermediates like acyl halides and anhydrides.
Acyl Halides: Acyl chlorides are the most common acyl halides and are typically synthesized by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a much better leaving group and a more electrophilic carbonyl carbon.
Acid Anhydrides: Acid anhydrides can be formed by reacting an acyl chloride with a carboxylate salt or by the dehydration of two carboxylic acid molecules. This transformation provides another activated form of the carboxylic acid, useful in various acylation reactions.
These reactive intermediates are not typically isolated but are used in situ for subsequent reactions, such as the esterification and amidation reactions mentioned previously.
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Naphthalene Core, Influenced by Substituents
Further functionalization of the this compound molecule can be achieved through substitution reactions on the naphthalene core. The regiochemical outcome of these reactions is governed by the electronic properties of the existing difluoromethoxy and carboxylic acid substituents.
Electrophilic Aromatic Substitution: Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609). Substitution typically occurs at the 1-position (α-position) as the carbocation intermediate is better stabilized by resonance. However, in this compound, both substituents are at β-positions (2- and 6-positions).
The directing effects of the existing groups must be considered:
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.
The positions on the naphthalene ring that are activated by the -OCF₂H group (positions 1 and 3) and deactivated to a lesser extent by the -COOH group (positions 5 and 7) will be the most likely sites for electrophilic attack. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution: This type of reaction is less common for electron-rich aromatic systems like naphthalene unless there are strong electron-withdrawing groups present to activate the ring towards nucleophilic attack. While the difluoromethoxy and carboxylic acid groups are electron-withdrawing, they may not be sufficient to facilitate nucleophilic aromatic substitution under standard conditions.
Chemical Transformations and Stability of the Difluoromethoxy Group
Reactivity Under Various Reaction Conditions
The difluoromethoxy group is known for its high metabolic and chemical stability, which is a desirable trait in many applications, particularly in medicinal chemistry. This stability is attributed to the strong carbon-fluorine bonds.
Studies on similar aryl fluoroalkyl ethers have shown that the perfluoroalkoxy groups possess exceptional stability. The trifluoromethoxy group, a close analog, is resistant to attack by acids, bases, organometallic reagents, and various oxidizing and reducing agents. The difluoromethoxy group is expected to exhibit similar, though perhaps slightly less pronounced, stability. It is generally stable under typical synthetic conditions used for modifying the carboxylic acid group or the naphthalene core, such as those used for esterification, amidation, and many electrophilic substitution reactions. However, under very harsh acidic or basic conditions, hydrolysis could potentially occur, although this is less likely compared to non-fluorinated ethers.
| Condition | Stability of Difluoromethoxy Group |
| Acidic | Generally stable, hydrolysis possible under harsh conditions. |
| Basic | Generally stable. |
| Oxidative | Generally stable. |
| Reductive | Generally stable. |
Synthetic Routes for Further Fluorination or Defluorination of the Difluoromethoxy Moiety
The chemical manipulation of the difluoromethoxy group presents a significant synthetic challenge due to the high strength of the carbon-fluorine bond. However, theoretical pathways for both increasing and decreasing the fluorine content of this moiety can be proposed based on modern fluorination and defluorination methodologies.
The conversion of a difluoromethoxy group (-OCF₂H) to a trifluoromethoxy group (-OCF₃) requires the substitution of the hydrogen atom with fluorine. This transformation is challenging due to the electron-withdrawing nature of the two existing fluorine atoms, which deactivates the C-H bond towards many standard fluorination reactions. Plausible approaches could involve radical-based or advanced electrophilic fluorination strategies.
Radical-Mediated Fluorination:
One potential route involves the generation of a difluoromethoxyl radical intermediate, which could then be trapped by a fluorine radical source.
Hydrogen Atom Abstraction (HAT): A potent hydrogen atom abstractor, such as a t-butoxyl radical generated from di-tert-butyl peroxide, could selectively abstract the hydrogen atom from the difluoromethoxy group. The resulting radical could then react with a fluorine transfer agent.
Fluorine Radical Source: A suitable fluorine source would be required to react with the generated radical. Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) could potentially serve this purpose, although their efficacy in this specific transformation is not established.
A summary of a hypothetical radical-mediated fluorination pathway is presented in Table 1.
Table 1: Hypothetical Reaction Conditions for Radical-Mediated Fluorination of the Difluoromethoxy Group This table presents a speculative pathway that requires experimental validation.
| Step | Reagent/Condition | Purpose | Potential Product |
|---|---|---|---|
| 1 | Di-tert-butyl peroxide, Δ or hν | Hydrogen Atom Abstraction | 2-(Difluoromethoxy•)naphthalene-6-carboxylic acid radical |
Advanced Electrophilic Fluorination:
Direct electrophilic fluorination of the C-H bond in the difluoromethoxy group is another conceivable, yet challenging, approach. The highly electron-deficient nature of the target carbon atom necessitates the use of powerful electrophilic fluorinating agents.
Reagents: Highly reactive electrophilic fluorinating agents, such as those derived from xenon (e.g., XeF₂) or other advanced N-F reagents, might be capable of this transformation. However, the harsh conditions often required for such reactions could lead to side reactions on the naphthalene ring or the carboxylic acid functionality.
The removal of fluorine atoms from the difluoromethoxy group is a reductive process that is thermodynamically challenging due to the stability of the C-F bond. Potential strategies could involve reductive cleavage using strong reducing agents or catalytic hydrodefluorination.
Reductive Defluorination with Strong Reducing Agents:
The use of potent single-electron donors could, in principle, effect the cleavage of a C-F bond.
Reagents: Alkali metals in liquid ammonia (B1221849) (Birch reduction conditions) or soluble electron donors like sodium naphthalenide are known to cleave C-F bonds in certain contexts. However, the selectivity of such reactions would be a major concern, with potential for reduction of the naphthalene ring system.
Catalytic Hydrodefluorination:
Transition metal-catalyzed hydrodefluorination has emerged as a powerful tool for the selective cleavage of C-F bonds. This approach offers the potential for milder reaction conditions and greater functional group tolerance.
Catalyst Systems: Palladium, nickel, or rhodium complexes, in combination with a hydride source such as silanes (e.g., triethylsilane) or hydrogen gas, could potentially catalyze the hydrogenolysis of a C-F bond. The success of this approach would be highly dependent on the development of a catalyst system that can activate the strong C-F bond of the difluoromethoxy group without affecting other parts of the molecule.
A proposed catalytic hydrodefluorination pathway is outlined in Table 2.
Table 2: Proposed Reaction Conditions for Catalytic Hydrodefluorination of the Difluoromethoxy Group This table outlines a conceptual pathway that has not been experimentally verified for this specific substrate.
| Step | Reagent/Condition | Purpose | Potential Product(s) |
|---|---|---|---|
| 1 | Pd/C or other transition metal catalyst | Catalytic activation of C-F bond | 2-(Fluoromethyl)naphthalene-6-carboxylic acid or 2-(Methoxy)naphthalene-6-carboxylic acid |
It is important to emphasize that the synthetic routes discussed for both further fluorination and defluorination of the difluoromethoxy moiety in this compound are largely theoretical at this stage. Significant experimental investigation would be required to develop viable and selective methods for these challenging transformations. The inherent stability of the difluoromethoxy group makes its modification a non-trivial synthetic endeavor, and the reactivity of the naphthalene core and the carboxylic acid group would need to be carefully considered in any experimental design.
Applications of 2 Difluoromethoxy Naphthalene 6 Carboxylic Acid in Advanced Chemical Research
Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules
In the realm of organic chemistry, the strategic construction of complex molecules relies on the availability of versatile and reactive building blocks. Carboxylic acids, in particular, are a cornerstone of synthetic chemistry, serving as readily available precursors for a wide array of other functional groups and for the formation of robust linkages like amide and ester bonds. enamine.net The compound 2-(Difluoromethoxy)naphthalene-6-carboxylic acid embodies this principle, functioning as a key intermediate and a valuable scaffold in multi-step syntheses.
The utility of this compound is derived from its distinct structural features:
The Carboxylic Acid Group: This functional group is a primary site for chemical modification. It can be readily converted into esters, amides, acyl halides, and other derivatives, allowing for its incorporation into larger, more complex molecular architectures. lifechemicals.com This reactivity is fundamental in fields like medicinal chemistry and the synthesis of bioactive compounds.
The Naphthalene (B1677914) Core: The rigid, planar, and aromatic nature of the naphthalene ring provides a well-defined structural framework. This is crucial for applications where molecular geometry and π-electron conjugation are important, such as in the development of organic electronic materials and molecular probes. nih.gov
The Difluoromethoxy Group (-OCHF₂): The introduction of fluorine atoms significantly alters the electronic properties of the naphthalene system. The difluoromethoxy group is a lipophilic hydrogen bond donor and can influence properties such as metabolic stability, binding affinity, and pKa of the carboxylic acid. Its presence makes this compound a specialized building block for creating fluorinated analogs of known compounds, a common strategy in drug discovery to enhance pharmacological profiles.
The combination of these features in a single molecule allows synthetic chemists to introduce a fluorinated naphthalene moiety into a target structure with high precision, making it an important intermediate for accessing novel and complex organic molecules.
Integration into Fluorescent Probe Design and Development
Naphthalene derivatives are extensively utilized in the design of fluorescent probes due to their unique photophysical properties, including high quantum yields and excellent photostability. nih.gov The strategic placement of electron-donating and electron-accepting groups on the naphthalene scaffold is a key design principle for tuning its fluorescence characteristics.
Naphthalene-Based Fluorophores: Design Principles and Environmental Sensitivity
The fluorescence of the naphthalene scaffold is highly dependent on the nature and position of its substituents. researchgate.net While unsubstituted naphthalene exhibits poor fluorescence, the introduction of donor and acceptor groups, particularly at the 2 and 6 positions, can dramatically enhance emission. This enhancement is often mediated by an Intramolecular Charge Transfer (ICT) mechanism, where photoexcitation leads to a transfer of electron density from the donor to the acceptor group through the π-conjugated system. researchgate.net
In this compound, the difluoromethoxy group and the carboxylic acid group can modulate the electronic distribution within the naphthalene ring. This substitution pattern allows for the creation of fluorophores whose emission properties are sensitive to their local environment. For instance, changes in solvent polarity can alter the energy of the ICT excited state, leading to shifts in the emission wavelength (solvatochromism). nih.gov This environmental sensitivity is a highly desirable feature for fluorescent probes designed to report on changes in their surroundings, such as binding events or alterations in cellular microenvironments. The rigid, planar structure of the naphthalene core contributes to high fluorescence quantum yields and photostability. nih.gov
Mechanistic Understanding of Sensing and Photophysical Response
The function of a fluorescent probe is to signal the presence or concentration of a specific analyte through a change in its fluorescence output. Naphthalene-based probes can operate through various sensing mechanisms, most notably Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.net
Intramolecular Charge Transfer (ICT): In probes operating via ICT, the binding of an analyte to a recognition site attached to the fluorophore can alter the electronic properties of the donor or acceptor groups. This perturbation of the ICT process leads to a detectable change in fluorescence intensity or wavelength. researchgate.net Ratiometric sensing, which measures the ratio of fluorescence intensities at two different wavelengths, can be achieved with ICT-based sensors, providing a more robust and reliable signal that is less susceptible to fluctuations in probe concentration or excitation intensity. researchgate.net
Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorophore is linked to a receptor unit that can quench fluorescence through electron transfer. Upon binding of the target analyte to the receptor, the PET process is inhibited, "turning on" the fluorescence.
Naphthalene-based probes have been successfully designed for the detection of various species, including metal ions like Al³⁺ and Cu²⁺. mdpi.comnih.gov The carboxylic acid group of this compound can serve as a convenient attachment point for a specific analyte receptor, while the difluoromethoxy-substituted naphthalene core functions as the signaling fluorophore. The photophysical response upon analyte binding is a direct consequence of the interaction between the analyte and the electronic structure of the probe.
| Probe/System | Analyte | Excitation λ (nm) | Emission λ (nm) | Sensing Mechanism | Detection Limit |
|---|---|---|---|---|---|
| Naphthalene derivative F6 | Al³⁺ | 343 | 462 → 434 (blue shift) | Chelation Enhanced Fluorescence (CHEF) | 8.73 × 10⁻⁸ M mdpi.com |
| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Al³⁺ | - | - | CHEF | 1.0 × 10⁻⁷ M (in HEPES buffer) rsc.org |
| Probe based on 4-bromo-1,8-naphthalene anhydride (B1165640) (Probe L) | Cu²⁺ | - | - (Fluorescence quenching) | PET | 1.8 μM nih.gov |
Contribution to Advanced Materials Science and Engineering
The unique structural and electronic properties of this compound also make it a valuable component in the development of advanced materials, including high-performance polymers and functional porous materials like Metal-Organic Frameworks.
Precursor for High-Performance Polymeric Materials (e.g., Polyesters)
Naphthalene-2,6-dicarboxylic acid is a well-established monomer used in the production of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). researchgate.net PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). researchgate.net
By analogy, this compound can be envisioned as a specialty monomer for creating novel fluorinated polyesters. The polymerization would proceed through the reaction of its carboxylic acid group with a suitable diol. The incorporation of the difluoromethoxy group into the polymer backbone is expected to impart unique properties, such as:
Chemical Resistance: Fluorinated polymers are known for their inertness towards a wide range of chemicals and solvents.
Modified Optical Properties: The presence of fluorine can alter the refractive index and other optical characteristics of the material.
Low Surface Energy: Fluorination typically leads to materials with hydrophobic and lipophobic surfaces.
These modified properties could make such polymers suitable for specialized applications in electronics, aerospace, and protective coatings where high performance is essential.
Ligand Design in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. globethesis.com The choice of the organic ligand is critical as it dictates the topology, pore size, and chemical functionality of the resulting framework. Carboxylate-functionalized aromatic molecules are among the most common and effective ligands for MOF synthesis. nih.gov
Naphthalene dicarboxylic acids have been widely used to construct robust MOFs with applications in gas storage, separation, and sensing. nih.govresearchgate.netrsc.org The compound this compound is an excellent candidate for a functional ligand in this context. Its carboxylic acid group can coordinate with metal centers to form the framework structure. The pendant difluoromethoxy group would line the pores of the MOF, creating a fluorinated internal surface. This functionalization can have several important consequences:
It can tune the affinity of the MOF for specific guest molecules, enhancing selectivity in gas separation applications.
It can modify the catalytic activity of the framework if the metal nodes are catalytically active.
The inherent fluorescence of the naphthalene moiety can be retained in the MOF, leading to luminescent materials that can be used for chemical sensing. rsc.org
The ability to systematically modify the structure and function of MOFs by designing tailored organic ligands like this compound is a key driver of innovation in this field.
| Framework Name/Formula | Metal Ion | Ligand | Dimensionality | Key Feature/Application |
|---|---|---|---|---|
| Y-MOFs (various phases) | Y(III) | Naphthalene-2,6-dicarboxylate | - | Structural diversity through coordination modulation; fluorescent sensing. nih.gov |
| [Zn(NDC)(DEF)] | Zn(II) | Naphthalene-2,6-dicarboxylic acid | 2D | Built from windmill-type secondary building units. nih.gov |
| {[Zn(C₁₂H₆O₄)(C₁₀H₉N₃)]·0.5H₂O}ₙ | Zn(II) | Naphthalene-2,6-dicarboxylate | 2D | Luminescence sensing of Fe(III) ions. nih.gov |
| Ni-NDC@NF | Ni(II) | Naphthalene-2,6-dicarboxylic acid | 2D | Electrocatalyst for oxygen evolution reaction (OER). researchgate.net |
| Fe-NDC-MOF | Fe(III) | 2,6-Naphthalenedicarboxylic acid | - | Potential as a nanocarrier for drug delivery. researchgate.net |
Application as a Stabilizing Agent in Nanomaterial Synthesis
In the field of nanotechnology, the aggregation of nanoparticles is a critical issue that can compromise their unique properties and functionality. Stabilizing agents are therefore essential for maintaining the size, shape, and dispersion of newly synthesized nanomaterials. Carboxylic acids and their corresponding carboxylate ions are well-established functional groups used to stabilize nanoparticles. nih.gov These groups can effectively adsorb onto the surface of metallic nanoparticles, providing electrostatic stabilization that prevents agglomeration. nih.gov
While direct studies on this compound as a nanomaterial stabilizer are not extensively documented, its molecular structure suggests potential utility in this area. The carboxylic acid group can anchor the molecule to a nanoparticle surface, while the large, hydrophobic naphthalene ring could provide a steric barrier, further enhancing stability. Functional groups such as phenols, ethers, and carboxylic acids can facilitate efficient stabilization. nih.gov The presence of the difluoromethoxy group may also influence the electronic properties and binding affinity of the molecule to the nanoparticle surface. The self-assembly of molecules containing a naphthalene core is known to be influenced by the intrinsic fluorescence of the naphthalene group, a property that could be useful for monitoring the stabilization process. mdpi.com
Exploration in Agrochemical and Specialty Chemical Synthesis as a Structural Scaffold
The naphthalene framework is a foundational structure in the synthesis of various specialty chemicals, including dyes, lubricants, and photosensitive materials. google.commedchemexpress.com Its hydroxylated derivative, 6-Hydroxy-2-naphthoic acid, serves as a key intermediate or monomer in the production of high-performance materials like liquid crystal polymers and engineering plastics. google.comchemicalbook.com
Similarly, the incorporation of fluorinated moieties is a common strategy in the development of modern agrochemicals. The presence of groups like difluoromethoxy can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, enhancing its efficacy as a pesticide or herbicide. acs.org Intermediates containing a difluoromethoxy naphthalene structure are actively used in the synthesis of new agrochemicals. smolecule.com Given these precedents, this compound represents a promising structural scaffold for creating novel agrochemicals and specialty chemicals. Its bifunctional nature—a reactive carboxylic acid group for further modification and a difluoromethoxy-substituted naphthalene core for tuning physicochemical properties—makes it a versatile building block for complex molecular architectures.
Design Strategies in Medicinal Chemistry via Naphthalene and Difluoromethoxy Scaffolds
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group is a particularly valuable bioisostere, often used to replace hydroxyl (-OH) or thiol (-SH) groups. This substitution can lead to significant improvements in a drug candidate's metabolic stability, membrane permeability, and binding affinity.
The difluoromethoxy group offers a unique combination of properties. It can act as a hydrogen bond donor, mimicking the interaction of a hydroxyl group, while simultaneously increasing lipophilicity, which can enhance cell membrane penetration. Unlike the hydroxyl group, the -OCF₂H moiety is resistant to many common metabolic pathways, such as glucuronidation, which can prolong the drug's duration of action. The table below compares the key properties of the difluoromethoxy group with other common functional groups, illustrating its utility in bioisosteric replacement strategies.
| Functional Group | Typical Bioisosteric Replacement For | Hydrogen Bonding Capability | Lipophilicity (Compared to -OH) | Metabolic Stability |
|---|---|---|---|---|
| -OH (Hydroxyl) | N/A | Donor & Acceptor | Reference | Low (Prone to oxidation/conjugation) |
| -OCH₃ (Methoxy) | -OH | Acceptor Only | Higher | Moderate (Prone to O-dealkylation) |
| -SH (Thiol) | -OH | Weak Donor | Higher | Low (Prone to oxidation) |
| -OCF₂H (Difluoromethoxy) | -OH, -SH | Donor | Significantly Higher | High (Resistant to oxidation) |
The naphthalene scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. By systematically modifying the substituents on the naphthalene ring system, chemists can precisely modulate the structure-activity relationship (SAR) of a compound to optimize its potency, selectivity, and pharmacokinetic profile.
The compound this compound incorporates two key features for chemical engineering. The carboxylic acid at the 6-position provides a handle for forming amides, esters, or other functional groups, allowing for the exploration of how different substituents at this position interact with a biological target. nih.gov For example, the parent compound, 6-hydroxy-2-naphthoic acid, is a known precursor in the synthesis of various pharmaceuticals. google.com The difluoromethoxy group at the 2-position serves to modulate the electronic and steric properties of the molecule. Its introduction can alter the conformation of the naphthalene ring system and influence intramolecular hydrogen bonding, thereby affecting how the molecule fits into a receptor's binding pocket. This fine-tuning of molecular properties is critical for transforming a lead compound into a viable drug candidate.
Analytical Methodologies for 2 Difluoromethoxy Naphthalene 6 Carboxylic Acid in Research Contexts
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone for the separation and purification of 2-(Difluoromethoxy)naphthalene-6-carboxylic acid. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, notably its polarity and volatility.
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of this compound due to the compound's polarity, aromatic nature, and low volatility. A reverse-phase HPLC method is typically developed for purity assessment and quantification.
Method Development: A typical HPLC method would involve a C18 stationary phase, which is effective for retaining and separating nonpolar to moderately polar compounds. The mobile phase would likely consist of a gradient elution using acetonitrile or methanol mixed with an aqueous solution containing an acid modifier, such as formic acid or trifluoroacetic acid, to ensure the carboxylic acid group remains protonated, leading to sharper peaks and better retention. Detection is effectively achieved using a UV detector, leveraging the naphthalene (B1677914) ring's strong chromophore. The maximum absorbance wavelength (λmax) for naphthalenic compounds is often in the range of 230-280 nm. sielc.com
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Method Validation: Validation of the developed HPLC method is crucial to ensure its reliability for quantitative analysis. Key validation parameters would include linearity, precision, accuracy, and sensitivity (limit of detection and quantification). For structurally similar compounds like 2,6-naphthalene dicarboxylic acid, validated HPLC-UV methods have demonstrated high selectivity and sensitivity. researchgate.net
Table 2: Representative HPLC Method Validation Data
| Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | > 0.999 | 0.9995 |
| Precision (%RSD) | < 2% | 1.2% |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| LOD | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio > 10 | 0.3 µg/mL |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity stemming from the carboxylic acid group. colostate.edu To overcome this, derivatization is a necessary prerequisite to increase the analyte's volatility and thermal stability. gcms.cz
Derivatization Strategies: The primary goal of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile ester. Several common strategies are applicable:
Esterification: This is the most popular alkylation method for carboxylic acids. gcms.cz Reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a reagent like diazomethane, converts the carboxylic acid to its corresponding methyl or ethyl ester. Diazomethane reacts quickly and quantitatively, but it is a hazardous reagent. researchgate.net
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. This reaction is generally fast and produces volatile derivatives suitable for GC analysis.
Pentafluorobenzylation: For enhanced sensitivity with an electron capture detector (ECD), derivatization with pentafluorobenzyl bromide (PFBBr) is an effective option. researchgate.netdss.go.th This reagent reacts with the carboxylate salt to form a PFB ester.
Table 3: Comparison of Derivatization Strategies for GC Analysis
| Derivatization Reagent | Derivative Formed | Advantages | Considerations |
| Diazomethane | Methyl Ester | Fast, clean, quantitative reaction researchgate.net | Highly toxic and explosive colostate.edu |
| BSTFA | Trimethylsilyl (TMS) Ester | Produces stable, volatile derivatives | Moisture sensitive, may require a catalyst for hindered acids gcms.cz |
| PFBBr | Pentafluorobenzyl (PFB) Ester | Excellent for trace analysis with ECD researchgate.netdss.go.th | Reagent is a strong lachrymator dss.go.th |
Once derivatized, the resulting ester can be analyzed on a standard non-polar or medium-polarity capillary GC column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification.
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species like the carboxylate anion of this compound. scispace.com CE provides very high separation efficiencies and requires minimal sample and solvent volumes.
For the analysis of naphthalene carboxylic acids, a typical CE method would employ an uncoated fused-silica capillary and a background electrolyte (BGE) consisting of a basic buffer, such as borate or phosphate, to ensure the carboxylic acid is deprotonated and carries a negative charge. Under these conditions, the analyte will migrate toward the anode. The electroosmotic flow (EOF) is typically directed towards the cathode, so a reversed polarity setup might be necessary, or EOF modifiers could be added to the buffer.
To enhance sensitivity, especially with UV detection, sample stacking techniques can be employed. 140.122.64 Derivatization can also be used in CE, not for volatility, but to introduce a chromophore or fluorophore for more sensitive detection or to alter the electrophoretic mobility of the analyte. nih.govd-nb.info
Table 4: Potential Capillary Electrophoresis Method Parameters
| Parameter | Condition |
| Capillary | Fused-Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |
| Separation Voltage | 25 kV (Reversed Polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 230 nm |
Quantitative Analysis Approaches in Synthetic Reaction Monitoring and Research Samples
Quantitative analysis is critical for monitoring the progress of a synthetic reaction that produces this compound and for determining its concentration in research samples. HPLC is the most common and reliable technique for this purpose.
The process involves creating a calibration curve by analyzing a series of standard solutions of the purified compound at known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.
For monitoring a chemical synthesis, small aliquots of the reaction mixture can be withdrawn at different time points. googleapis.com After appropriate workup (e.g., quenching, dilution, and filtration), the samples are analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the desired product, enabling the determination of reaction kinetics and endpoint. An internal standard—a non-reactive compound added at a constant concentration to all samples and standards—can be used to improve the precision of the quantitative analysis by correcting for variations in injection volume and sample preparation.
Future Research Directions and Emerging Paradigms for 2 Difluoromethoxy Naphthalene 6 Carboxylic Acid
Development of Highly Selective and Efficient Catalytic Transformations
Future research will likely focus on novel catalytic methods to manipulate the 2-(Difluoromethoxy)naphthalene-6-carboxylic acid core, enabling the synthesis of a diverse range of derivatives. While specific catalytic transformations for this exact molecule are not widely reported, strategies applied to naphthalene (B1677914) derivatives can be extrapolated.
Key areas of exploration include:
C-H Activation: Direct functionalization of the naphthalene ring's C-H bonds offers an atom-economical route to new analogues. Research into transition-metal catalysis (e.g., using Palladium, Rhodium, or Iridium) could enable the regioselective introduction of new substituents, bypassing the need for pre-functionalized starting materials.
Decarboxylative Coupling: The carboxylic acid group can serve as a "directing group" or a traceless handle in coupling reactions. Catalytic systems that promote decarboxylative cross-coupling could link the naphthalene core to various aryl, alkyl, or vinyl fragments, expanding the accessible chemical space.
Asymmetric Hydrogenation: For applications where chirality is crucial, the development of catalysts for the asymmetric reduction of the naphthalene core would be highly valuable. This could lead to novel chiral building blocks for pharmaceuticals or materials. General catalytic transformations of naphthalene have been studied, providing a basis for these future explorations. researchgate.net
Oxidation and Dehydrogenation: Controlled oxidation of the corresponding alkyl-substituted tetrahydronaphthalene precursors is a known method for producing naphthalene carboxylic acids. google.com Future work could focus on more efficient and selective catalytic systems for these transformations, potentially lowering reaction temperatures and improving yields. google.com
Integration into Novel Functional Material Architectures
The inherent photophysical and electronic properties of the naphthalene core suggest that this compound is a promising building block for advanced functional materials. nih.gov Naphthalene derivatives are recognized as excellent candidates for organic electronic devices due to their rigidity, large π-electron conjugated system, high quantum yield, and excellent photostability. nih.gov
Future research avenues include:
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and photostability of naphthalene dyes make them suitable for use as emitters or host materials in OLEDs. nih.gov The difluoromethoxy group could further tune the electronic properties and improve device performance.
Electrochromic Materials: Naphthalene diimides have been investigated for their electrochromic properties, which involve color changes upon electrochemical reduction. mdpi.com The electron-withdrawing nature of the difluoromethoxy and carboxylic acid groups could be exploited to design novel phthalimide (B116566) or diimide derivatives of this compound with unique electrochromic behavior. mdpi.com
Fluorescent Probes: Naphthalene-based probes are used for sensing anions, cations, and biomolecules due to their excellent selectivity and sensitivity. nih.gov The carboxylic acid moiety of the title compound provides a convenient point for conjugation to recognition units, enabling the design of highly specific fluorescent sensors.
Organic Semiconductors: The electronic properties of naphthalene derivatives have been studied to understand charge transport mechanisms. researchgate.net By modifying the structure, for example, through polymerization via the carboxylic acid group, it may be possible to create novel semiconducting polymers for applications in transistors and solar cells.
Chemoinformatics and Machine Learning Applications for De Novo Design and Property Prediction
Computational approaches are set to revolutionize the design and discovery of novel molecules based on the this compound scaffold. Chemoinformatics and machine learning offer powerful tools for navigating the vast chemical space and predicting molecular properties, thereby accelerating research and development. mdpi.commdpi.com
Emerging paradigms in this area include:
Quantitative Structure-Activity Relationship (QSAR): Machine learning-based QSAR models can be developed to predict the biological activity of novel derivatives. mdpi.com By training algorithms on a dataset of known naphthalene derivatives with their corresponding activities, these models can identify key structural features required for a desired therapeutic effect. ijpsjournal.comnih.gov
Virtual Screening and Molecular Docking: In silico techniques can be used to screen large virtual libraries of compounds derived from the core structure against specific biological targets. mdpi.comijpsjournal.com Molecular docking studies can predict the binding affinity and orientation of these derivatives within a target's active site, prioritizing the most promising candidates for synthesis. ijpsjournal.com
De Novo Design: Generative machine learning models can design entirely new molecules with optimized properties. By providing the model with the this compound scaffold and a set of desired parameters (e.g., high binding affinity, low toxicity, optimal solubility), these algorithms can propose novel structures that are synthetically accessible.
ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates early in the discovery process is crucial. Machine learning models can be trained to predict these pharmacokinetic and toxicological parameters for new derivatives, reducing late-stage failures. ijpsjournal.com
| Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | Computationally screening large libraries of compounds to identify molecules that are most likely to bind to a drug target. ijpsjournal.com | Rapid identification of promising derivatives for specific therapeutic targets (e.g., kinases, proteases). |
| QSAR Modeling | Developing mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.com | Guiding the rational design of more potent and selective analogues by predicting their activity. |
| ADME/Tox Prediction | Using computational models to predict the pharmacokinetic and toxicological properties of molecules. ijpsjournal.com | Prioritizing derivatives with favorable drug-like properties and reducing the risk of late-stage attrition. |
| De Novo Design | Generating novel molecular structures with desired properties using artificial intelligence algorithms. | Creating innovative and patentable chemical entities with optimized efficacy and safety profiles. |
Expanding the Scope of Bioisosteric and Scaffold-Hopping Applications in Chemical Design
The structural elements of this compound make it an excellent candidate for advanced medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping.
Bioisosterism of the Difluoromethoxy Group: The difluoromethyl (CF₂H) group is increasingly recognized as a valuable bioisostere. researchgate.net It can serve as a metabolically stable substitute for hydroxyl (OH), thiol (SH), or amide groups. researchgate.net A key feature of the CF₂H group is its ability to act as a lipophilic hydrogen bond donor, a property that can enhance binding affinity with biological targets. researchgate.netacs.org Unlike the more hydrophilic hydroxyl group, the difluoromethoxy group can improve membrane permeability and bioavailability. researchgate.net Research shows its hydrogen bond donating capacity is similar to that of thiophenol or aniline (B41778) groups. acs.org The strategic incorporation of this group is a growing tactic in drug discovery to modulate physicochemical properties and improve pharmacokinetic profiles. nih.govprinceton.edu
| Property | -OH (Hydroxyl) | -SH (Thiol) | -CF₂H (Difluoromethyl) | Reference |
|---|---|---|---|---|
| Hydrogen Bond Donor | Strong | Moderate | Moderate, Lipophilic | researchgate.net |
| Lipophilicity | Low | Moderate | High | researchgate.net |
| Metabolic Stability | Prone to oxidation/conjugation | Prone to oxidation | Generally stable | researchgate.net |
| Bioisosteric Role | - | Bioisostere of -OH | Bioisostere of -OH, -SH, -NH₂ | researchgate.net |
Scaffold-Hopping Applications: The naphthalene core itself can be the subject of scaffold hopping. This strategy involves replacing a core molecular structure with a different one to improve properties while retaining biological activity. rsc.orgresearchgate.net For instance, a naphthalene scaffold might be replaced with a more electron-deficient heterocyclic ring system (e.g., quinoline, isoquinoline (B145761), or benzothiazole) to increase metabolic stability and reduce the formation of reactive or mutagenic metabolites that can arise from oxidative metabolism. rsc.orgnih.gov This approach has been successfully used to mitigate metabolic liabilities associated with aromatic systems. nih.gov
Investigations into Photoresponsive and Electroactive Derivatives
The conjugated π-system of the naphthalene ring provides a foundation for developing photoresponsive and electroactive molecules. nih.gov Such "smart" molecules can have their properties toggled by external stimuli like light or voltage, opening up applications in photopharmacology and molecular electronics.
Future investigations could pursue:
Photopharmacology: This field uses light to control the activity of drugs with high spatiotemporal precision. researchgate.net One approach involves incorporating a photoswitchable moiety, such as an azobenzene, into the molecular structure. By attaching such a switch to the this compound scaffold, it might be possible to create a derivative whose binding to a biological target can be turned on or off with specific wavelengths of light. researchgate.net
Photoelectron Transfer Systems: Naphthalene derivatives can participate in photoelectron transfer processes. koreascience.kr This property is fundamental to applications in artificial photosynthesis and photoredox catalysis. The electronic properties of the title compound could be tuned by derivatization to optimize its performance in such systems.
Electroactive Polymers: The carboxylic acid group is a suitable anchor point for polymerization. Creating polymers from this compound could lead to new electroactive materials. The electrochemical properties of these polymers could be investigated for use in sensors, batteries, or electrochromic devices. mdpi.com The inherent fluorescence and electroactivity of naphthalene derivatives make them promising candidates for such advanced applications. nih.gov
Q & A
Q. What synthetic methodologies are effective for producing 2-(difluoromethoxy)naphthalene-6-carboxylic acid?
The compound can be synthesized via oxidation of 2-(difluoromethyl)-6-methylnaphthalene using oxidizing agents such as KMnO₄ or CrO₃ under acidic conditions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation of the difluoromethyl group. Substitution reactions on the naphthalene ring can also introduce functional groups, but regioselectivity must be controlled using directing groups or catalytic systems .
Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?
High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/0.01 M phosphate buffer, pH 7) is recommended for purity assessment. Structural confirmation requires complementary techniques:
- Mass spectrometry (MS): To verify molecular weight ([M+H]⁺ expected at ~250 Da).
- Nuclear magnetic resonance (NMR): Key signals include a singlet for the difluoromethoxy group (δ ~6.5 ppm in ¹⁹F NMR) and aromatic protons (δ 7.2–8.5 ppm in ¹H NMR).
- X-ray crystallography: For unambiguous confirmation of stereochemistry and substituent positions, as demonstrated for structurally related naphthalene derivatives .
Q. What are the critical stability considerations for this compound under experimental storage?
The compound is sensitive to light and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar). Accelerated stability studies (e.g., 40°C/75% RH for 14 days) combined with HPLC monitoring can identify degradation products, such as hydrolyzed carboxylic acid derivatives or oxidized fluorinated groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) influence biological activity?
Comparative studies with analogs (e.g., 2-(trifluoromethoxy)naphthalene-3-acetic acid) reveal that:
- Substituent position: Moving the difluoromethoxy group from the 6- to 1-position (as in 2-(difluoromethoxy)naphthalene-1-acetic acid) reduces anti-inflammatory activity by 60%, likely due to steric hindrance at receptor binding sites.
- Fluorination: Difluoromethoxy groups enhance metabolic stability compared to methoxy analogs, as shown in pharmacokinetic studies of benzimidazole derivatives .
Q. What analytical challenges arise in distinguishing between isomeric derivatives (e.g., 6-carboxy vs. 3-carboxy isomers)?
Isomeric separation requires chiral columns or ion-pair chromatography. For example, using a Chiralpak® IG-3 column with hexane/isopropanol (90:10) can resolve positional isomers. Mass fragmentation patterns (e.g., m/z 209 for 6-carboxy vs. m/z 195 for 3-carboxy) and ¹³C NMR shifts (e.g., carbonyl carbon at δ ~170 ppm for 6-carboxy vs. δ ~168 ppm for 3-carboxy) provide additional discrimination .
Q. What mechanisms underlie the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?
The electron-withdrawing difluoromethoxy group deactivates the naphthalene ring, directing EAS to the 5- and 8-positions. Density functional theory (DFT) calculations show a 0.35 eV higher activation energy for substitution at the 6-position compared to the 8-position. Nitration experiments with HNO₃/H₂SO₄ confirm preferential 8-nitro product formation (~85% yield) .
Q. How can impurities be profiled and quantified during scale-up synthesis?
Develop a validated HPLC method with a photodiode array detector (PDA) to monitor:
Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?
- Metabolic stability: Use human liver microsomes (HLMs) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding: Equilibrium dialysis (human plasma) reveals >90% binding, correlating with prolonged half-life in rodent PK studies.
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
